molecular formula C14H16 B14312994 (2,3-Dimethylhex-1-en-5-yn-1-yl)benzene CAS No. 113729-46-7

(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene

Cat. No.: B14312994
CAS No.: 113729-46-7
M. Wt: 184.28 g/mol
InChI Key: CSJAMWYJWSBAEM-UHFFFAOYSA-N
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Description

(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a hexenynyl chain with two methyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylhex-1-en-5-yn-1-yl)benzene typically involves the coupling of a benzene derivative with a hexenynyl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethylhex-1-en-5-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various chemical interactions, influencing its effects.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethylhex-1-en-3-yn-1-yl)benzene: Similar structure but with a different position of the triple bond.

    (2,3-Dimethylhex-1-en-4-yn-1-yl)benzene: Another isomer with a different position of the triple bond.

    (2,3-Dimethylhex-1-en-5-yn-2-yl)benzene: Similar compound with a different position of the double bond.

Uniqueness

(2,3-Dimethylhex-1-en-5-yn-1-yl)benzene is unique due to its specific arrangement of the hexenynyl chain and the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

113729-46-7

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

2,3-dimethylhex-1-en-5-ynylbenzene

InChI

InChI=1S/C14H16/c1-4-8-12(2)13(3)11-14-9-6-5-7-10-14/h1,5-7,9-12H,8H2,2-3H3

InChI Key

CSJAMWYJWSBAEM-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)C(=CC1=CC=CC=C1)C

Origin of Product

United States

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